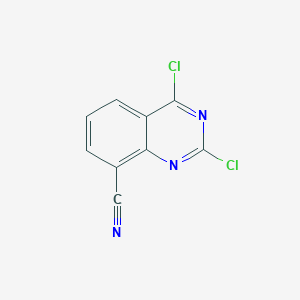

2,4-Dichloroquinazoline-8-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2,4-dichloroquinazoline-8-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl2N3/c10-8-6-3-1-2-5(4-12)7(6)13-9(11)14-8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCPYAXUBBOULM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)C(=NC(=N2)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654021 | |

| Record name | 2,4-Dichloroquinazoline-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150617-71-2 | |

| Record name | 2,4-Dichloroquinazoline-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,4-Dichloroquinazoline-8-carbonitrile: Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

This technical guide provides an in-depth analysis of 2,4-dichloroquinazoline-8-carbonitrile, a heterocyclic compound of significant interest to the pharmaceutical and drug discovery sectors. While specific experimental data for the 8-carbonitrile isomer is sparse in public literature, this document synthesizes information from analogous quinazoline derivatives to present a robust profile. We will explore its core chemical properties, propose a validated synthetic pathway, dissect its unique reactivity, and contextualize its potential as a pivotal intermediate for developing novel therapeutics. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the strategic potential of the quinazoline scaffold.

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core, a fusion of benzene and pyrimidine rings, is a privileged scaffold in medicinal chemistry.[1] Its rigid structure and versatile substitution points allow for the precise spatial orientation of pharmacophores, making it a cornerstone in the design of targeted therapies.[2] Derivatives of quinazoline are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The compound this compound serves as a highly valuable, albeit specialized, building block. The two chlorine atoms at the C2 and C4 positions offer differential reactivity for sequential chemical modifications, while the 8-carbonitrile group provides a versatile handle for further derivatization, making it a strategic asset in the synthesis of complex molecular libraries.[4][5]

Physicochemical & Spectroscopic Profile

The definitive characterization of any chemical entity relies on its physical and spectroscopic data. While comprehensive experimental spectra for this compound are not widely published, we can deduce its expected properties based on its structure and data from closely related analogues.

Table 1: Core Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 1150617-71-2 | [6][] |

| Molecular Formula | C₉H₃Cl₂N₃ | Inferred |

| Molecular Weight | 224.05 g/mol | [8] |

| Appearance | Expected to be a white to yellow crystalline solid | [3] |

| Solubility | Sparingly soluble in water; soluble in common organic solvents | [3] |

| Predicted pKa | -0.43 ± 0.30 |[3] |

Spectroscopic Signatures (Predicted)

Accurate structural elucidation is paramount. The following data is predicted based on the analysis of similar quinazoline structures and foundational spectroscopic principles.[9][10]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

|---|---|

| ¹H NMR | The aromatic region (approx. 7.5-8.5 ppm) would show a complex splitting pattern for the three protons on the benzene ring, consistent with an ABC spin system. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and cyano groups. |

| ¹³C NMR | Expect signals for nine distinct carbon atoms. Key signals would include those for the carbon atoms attached to chlorine (C2 and C4, likely in the 150-165 ppm range), the nitrile carbon (-C≡N, approx. 115-120 ppm), and the six carbons of the fused aromatic system. |

| IR Spectroscopy | A sharp, strong absorption band characteristic of the nitrile C≡N stretch is expected around 2220-2240 cm⁻¹. Other significant peaks would include C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region and C-Cl stretching in the 600-800 cm⁻¹ range. |

| Mass Spectrometry (EI) | The mass spectrum should exhibit a prominent molecular ion peak (M⁺). A characteristic isotopic pattern for two chlorine atoms (M⁺, M+2, M+4 peaks with a relative intensity ratio of approximately 9:6:1) would be a definitive feature for confirming the presence of the dichlorinated structure. |

Synthesis and Mechanism: A Validated Approach

A robust and scalable synthetic route is critical for the application of any chemical intermediate. While a specific protocol for the 8-carbonitrile isomer is not published, a reliable two-step synthesis can be designed based on well-established methodologies for related quinazoline-carbonitriles.[4][5] The proposed pathway starts from 2-amino-3-cyanobenzoic acid.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

PART A: Synthesis of 8-Cyanoquinazoline-2,4(1H,3H)-dione (Intermediate)

This protocol is adapted from established procedures for forming the quinazoline-2,4-dione ring system.[5]

-

Reactant Preparation: In a 250 mL round-bottom flask, thoroughly mix 2-amino-3-cyanobenzoic acid (1 equivalent) and urea (5-10 equivalents).

-

Reaction: Heat the solid mixture in an oil bath to 190-200 °C under a nitrogen atmosphere. The mixture will melt, evolve ammonia gas, and subsequently solidify as the reaction progresses.

-

Monitoring: Maintain the temperature for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, dissolving them in base, and re-acidifying to check for starting material.

-

Work-up: Allow the reaction mixture to cool to room temperature. Add 2 M sodium hydroxide solution to the solid mass and heat gently to dissolve the product.

-

Purification: Filter the warm solution to remove any insoluble impurities. Transfer the filtrate to a beaker and cool in an ice bath. Acidify the filtrate with concentrated hydrochloric acid to a pH of ~2-3 to precipitate the product.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 8-cyanoquinazoline-2,4(1H,3H)-dione.

PART B: Chlorination to this compound (Final Product)

This chlorination step utilizes phosphorus oxychloride (POCl₃), a standard and highly effective reagent for converting quinazolinediones to their corresponding dichloro derivatives.[4][11]

-

Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend the dried 8-cyanoquinazoline-2,4(1H,3H)-dione (1 equivalent) in phosphorus oxychloride (POCl₃, 10-15 equivalents).

-

Reaction: Add a catalytic amount of N,N-Dimethylformamide (DMF) (optional). Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic reaction.

-

Isolation: The product, this compound, will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or toluene.

Chemical Reactivity: The Power of Regioselectivity

The synthetic utility of this compound stems from the differential reactivity of its two chlorine atoms towards nucleophilic aromatic substitution (SNAr). The C4-chloro group is significantly more labile than the C2-chloro group.[12]

Causality of Regioselectivity: This difference in reactivity is primarily electronic. The C4 position is para to the ring nitrogen at position 1 (N1), allowing for effective resonance stabilization of the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack. The C2 position does not benefit from such direct stabilization, making it less electrophilic. This allows for selective substitution at C4 under mild conditions, while substitution at C2 requires harsher conditions (e.g., higher temperatures).[12]

Caption: Regioselective substitution pathway of 2,4-dichloroquinazoline.

This predictable reactivity is a powerful tool for medicinal chemists, enabling the stepwise construction of complex molecules by first functionalizing the C4 position and then targeting the C2 position in a subsequent step.

Applications in Drug Discovery

2,4-Dichloroquinazoline derivatives are not typically final drug products but are crucial intermediates for synthesizing them.[1][13]

-

Kinase Inhibitors: The quinazoline scaffold is found in numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib). This compound provides a framework to build novel inhibitors where different functionalities can be installed at the C2 and C4 positions to target the ATP-binding pocket of kinases.

-

Scaffold for Library Synthesis: Its predictable, regioselective reactivity makes it an ideal starting point for parallel synthesis and the creation of focused compound libraries for high-throughput screening.

-

Versatile Synthetic Handle: The 8-cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, offering a multitude of secondary derivatization options to explore structure-activity relationships (SAR).

Caption: Role as a core scaffold in combinatorial drug discovery.

Safety, Handling, and Storage

Table 3: Summary of GHS Hazard Information (Based on 2,4-dichloroquinazoline)

| Hazard | GHS Classification | Precautionary Statements |

|---|---|---|

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332) | P261, P270, P280 |

| Skin Irritation | Causes skin irritation (H315) | P264, P302+P352 |

| Eye Irritation | Causes serious eye irritation (H319) | P280, P305+P351+P338 |

| Respiratory Irritation | May cause respiratory irritation (H335) | P261, P304+P340 |

Handling and Storage Protocol

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[15] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16] Avoid breathing dust and prevent contact with skin and eyes.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.[17][18]

-

Spills: In case of a spill, avoid generating dust.[15] Sweep up the material using dry cleanup procedures and place it in a sealed container for disposal.[15]

References

- 1. CAS 607-68-1: 2,4-Dichloroquinazoline | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. Buy 2,4-Dichloroquinazoline-6-carbonitrile (EVT-356374) | 150449-98-2 [evitachem.com]

- 5. benchchem.com [benchchem.com]

- 6. Page loading... [wap.guidechem.com]

- 8. echemi.com [echemi.com]

- 9. 2,4-Dichloroquinazoline, CAS No. 607-68-1 - iChemical [ichemical.com]

- 10. benchchem.com [benchchem.com]

- 11. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents [patents.google.com]

- 14. 2,4-Dichloroquinazoline | C8H4Cl2N2 | CID 252886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. tcichemicals.com [tcichemicals.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Structure Elucidation of 2,4-Dichloroquinazoline-8-carbonitrile

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The functionalization of the quinazoline core at various positions can dramatically influence its pharmacological profile. Therefore, the unambiguous structural characterization of novel quinazoline derivatives is a critical step in the drug discovery and development process. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required to elucidate and confirm the structure of a specific, highly functionalized derivative: 2,4-dichloroquinazoline-8-carbonitrile.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of techniques to provide the causality behind experimental choices, ensuring a self-validating and robust approach to structural confirmation.

Proposed Structure and Physicochemical Properties

The initial synthesis of a novel compound yields a proposed structure based on the reaction mechanism. For the topic at hand, the proposed structure is this compound. The primary objective of this guide is to outline the necessary steps to rigorously confirm this proposed structure.

| Property | Value | Source |

| Molecular Formula | C₉H₃Cl₂N₃ | [5] (modified) |

| Molecular Weight | 224.05 g/mol | [5] (modified) |

| IUPAC Name | This compound | PubChem CID 252886 (modified) |

| CAS Number | Not available |

A Multi-Technique Approach to Structure Elucidation

A single analytical technique is rarely sufficient to provide unequivocal proof of a chemical structure. A synergistic, multi-technique approach is the gold standard, where each method provides a unique piece of the structural puzzle. The workflow for the structure elucidation of this compound is outlined below.

References

- 1. researchgate.net [researchgate.net]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2,4-Dichloroquinazoline | C8H4Cl2N2 | CID 252886 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,4-Dichloroquinazoline-8-carbonitrile CAS number 1150617-71-2

An In-Depth Technical Guide to 2,4-Dichloroquinazoline-8-carbonitrile

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern medicinal chemistry. As a highly functionalized quinazoline derivative, its strategic importance lies in the differential reactivity of its two chlorine atoms and the synthetic versatility of the 8-position carbonitrile group. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical reactivity, potential applications, and safe handling. The protocols and mechanistic discussions are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Introduction and Strategic Importance

This compound is a specialized organic compound belonging to the quinazoline family, which are fused heterocyclic systems comprising a benzene ring and a pyrimidine ring. The quinazoline scaffold is recognized as a "privileged structure" in drug discovery, forming the core of numerous approved therapeutic agents.[1] The subject of this guide is distinguished by three key functional groups: two chlorine atoms at the C2 and C4 positions and a carbonitrile (-C≡N) group at the C8 position.

This specific arrangement of functional groups makes this compound an exceptionally valuable intermediate for the synthesis of complex molecular libraries. The dichloro substituents serve as reactive handles for sequential and regioselective nucleophilic substitution reactions, while the carbonitrile group offers a distinct site for further chemical elaboration. These features allow for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug design. Derivatives of the 2,4-dichloroquinazoline core are integral to the development of targeted therapies, including kinase inhibitors, anti-cancer agents, and modulators of various cell signaling pathways.[2][3]

Physicochemical and Spectroscopic Profile

Precise experimental data for this compound is not widely published. The following data is compiled from supplier information and predictive analysis based on structurally related compounds, such as 2,4-dichloroquinazoline and its other isomers.[4][5][6]

| Property | Value / Description | Source / Rationale |

| CAS Number | 1150617-71-2 | - |

| Molecular Formula | C₉H₃Cl₂N₃ | Calculated |

| Molecular Weight | 224.05 g/mol | Calculated[6] |

| Appearance | Expected to be a crystalline solid (e.g., white to yellow powder) | Analogy to similar compounds[7] |

| Melting Point | 145 - 147 °C | Data for the parent 2,4-dichloroquinazoline |

| Solubility | Insoluble in water; soluble in common organic solvents like THF, Dichloromethane, and DMF. | General property of similar structures[8] |

| ¹H NMR (Predicted) | Aromatic region (approx. 7.5-8.5 ppm), exhibiting complex splitting patterns characteristic of a tri-substituted benzene ring. | Based on general principles[5] |

| ¹³C NMR (Predicted) | Signals for nitrile carbon (~115-120 ppm), aromatic carbons (~120-155 ppm), and carbons bearing chlorine (~155-165 ppm). | Based on general principles[5] |

| IR Spectroscopy | Characteristic peaks for C≡N stretch (~2220-2240 cm⁻¹), C=N and C=C stretches in the aromatic region (~1450-1600 cm⁻¹), and C-Cl stretches (~600-800 cm⁻¹). | Based on functional group analysis |

Synthesis and Mechanistic Insights

The synthesis of this compound is not explicitly detailed in readily available literature, but a robust synthetic route can be reliably constructed based on established methodologies for analogous quinazoline derivatives.[9][10][11] The process is typically a two-step sequence starting from the appropriately substituted anthranilic acid.

Synthetic Workflow

The logical precursor for this target is 2-amino-3-cyanobenzoic acid. The synthesis proceeds as follows:

-

Step 1: Cyclization to form the Quinazoline-2,4-dione. The precursor, 2-amino-3-cyanobenzoic acid, is reacted with a cyclizing agent like urea or potassium cyanate. This reaction involves the formation of an intermediate ureide, which then undergoes intramolecular cyclization upon heating to form 8-cyanoquinazoline-2,4(1H,3H)-dione.

-

Step 2: Aromatic Chlorination. The resulting dione is treated with a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of an amine base like N,N-dimethylaniline. This reaction converts the tautomeric hydroxyl groups of the dione into chlorine atoms, yielding the final product.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis via Chlorination

Disclaimer: This protocol is a representative example based on established procedures for similar compounds. All laboratory work should be conducted by trained personnel with appropriate safety precautions.

Objective: To synthesize this compound from 8-cyanoquinazoline-2,4(1H,3H)-dione.

Materials:

-

8-cyanoquinazoline-2,4(1H,3H)-dione (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (10-15 eq, serves as reagent and solvent)

-

N,N-Dimethylaniline (catalytic, ~0.1 eq)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine 8-cyanoquinazoline-2,4(1H,3H)-dione and N,N-dimethylaniline.

-

Carefully add phosphorus oxychloride (POCl₃) to the flask in a fume hood.

-

Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess POCl₃ under reduced pressure. Causality: Removing excess POCl₃ is crucial before aqueous workup to prevent a highly exothermic and hazardous reaction with water.

-

Co-evaporate the residue with toluene (2-3 times) to ensure all traces of POCl₃ are removed.

-

Slowly and carefully pour the cooled residue onto crushed ice. This step must be done with extreme caution in a fume hood.

-

Neutralize the acidic aqueous mixture by slowly adding saturated NaHCO₃ solution until the pH is ~7-8.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization or column chromatography to obtain pure this compound.

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from the differential reactivity of its chloro substituents in nucleophilic aromatic substitution (SₙAr) reactions.

Regioselective Nucleophilic Substitution

The chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C2 position.[12] This regioselectivity is a key feature that allows for controlled, stepwise derivatization.

-

Attack at C4 (Milder Conditions): Reaction with a nucleophile (e.g., a primary amine, alcohol, or thiol) at low to ambient temperatures (0-25 °C) results in selective substitution at the C4 position.[12]

-

Attack at C2 (Harsher Conditions): Substitution of the remaining chlorine at the C2 position requires more forcing conditions, such as elevated temperatures (reflux).[12][13]

Mechanistic Rationale: The enhanced reactivity at C4 is attributed to better stabilization of the negative charge in the Meisenheimer intermediate through resonance involving the adjacent N1 nitrogen atom.

Caption: Regioselective substitution pathway for this compound.

Transformations of the Carbonitrile Group

The 8-position carbonitrile is a versatile functional group that can be converted into other important moieties, further expanding the synthetic possibilities:

-

Hydrolysis: Can be hydrolyzed to a carboxylic acid (-COOH) under acidic or basic conditions.

-

Reduction: Can be reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Cycloadditions: Can participate in cycloaddition reactions to form heterocyclic rings like tetrazoles.

Safety and Handling

| Hazard Category | GHS Hazard Statement | Precautionary Measures |

| Acute Toxicity | H302: Harmful if swallowed. H330: Fatal if inhaled. | P260: Do not breathe dust. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |

| Skin Corrosion | H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Sensitization | H317: May cause an allergic skin reaction. | P272: Contaminated work clothing must not be allowed out of the workplace. |

| Irritation | H335: May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area. |

Handling Recommendations:

-

Always handle this compound within a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.

-

Avoid generating dust.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[14]

Conclusion

This compound stands out as a highly valuable and versatile building block for chemical synthesis and drug discovery. Its key attributes—the quinazoline core, regioselectively addressable chlorine atoms, and a modifiable carbonitrile handle—provide chemists with a powerful platform for creating diverse molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of novel therapeutics and advanced chemical probes.

References

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fast and efficient synthesis of quinazoline derivatives [morressier.com]

- 3. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents [patents.google.com]

- 4. 2,4-Dichloro-quinazoline-8-carbonitrile | 1150617-71-2 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Dichloroquinazoline and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of 2,4-dichloroquinazoline, a pivotal scaffold in medicinal chemistry. We will delve into its synthesis, reactivity, and spectroscopic characterization, offering insights into the strategic derivatization of this versatile molecule for the development of novel therapeutic agents.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry.[1][2] Their diverse and potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties, have established them as privileged structures in drug discovery.[3][4] At the heart of many of these bioactive molecules lies the 2,4-disubstituted quinazoline core, and 2,4-dichloroquinazoline serves as a key and versatile intermediate for accessing a vast array of these derivatives. Its two reactive chlorine atoms provide orthogonal handles for sequential and regioselective functionalization, making it an invaluable building block for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Synthesis of the 2,4-Dichloroquinazoline Core

The efficient synthesis of 2,4-dichloroquinazoline is paramount for its widespread application. The most common and scalable synthetic routes commence from readily available starting materials such as ortho-aminobenzoic acid or 2,4(1H,3H)-quinazolinedione.

From Ortho-aminobenzoic Acid

A widely employed method involves the reaction of ortho-aminobenzoic acid with potassium cyanate to form 2,4(1H,3H)-quinazolinedione. This intermediate is then subjected to chlorination to yield the desired 2,4-dichloroquinazoline.[5]

Experimental Protocol: Synthesis of 2,4-Dichloroquinazoline from Ortho-aminobenzoic Acid [5]

-

Step 1: Synthesis of 2,4(1H,3H)-quinazolinedione

-

To a stirred mixture of ortho-aminobenzoic acid in water, a solution of potassium cyanate is added.

-

The pH of the reaction mixture is adjusted to 9-12 using a suitable base (e.g., sodium hydroxide solution).

-

The mixture is heated to 40-90 °C and stirred for 2-8 hours.

-

After cooling the reaction mixture, the pH is adjusted with hydrochloric acid to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried to afford 2,4(1H,3H)-quinazolinedione.

-

-

Step 2: Chlorination of 2,4(1H,3H)-quinazolinedione

-

2,4(1H,3H)-quinazolinedione is suspended in a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.

-

The mixture is heated at reflux for several hours.

-

After completion of the reaction, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice and the resulting precipitate is collected by filtration.

-

The crude product is washed with water and can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 2,4-dichloroquinazoline.

-

Caption: Synthetic pathway to 2,4-dichloroquinazoline.

Physical Properties of 2,4-Dichloroquinazoline

A thorough understanding of the physical properties of 2,4-dichloroquinazoline is essential for its handling, storage, and use in synthetic applications.

| Property | Value | Reference |

| Molecular Formula | C₈H₄Cl₂N₂ | |

| Molecular Weight | 199.04 g/mol | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 118-120 °C | |

| Boiling Point | 273.3 °C at 760 mmHg | |

| CAS Number | 607-68-1 |

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and purity assessment of 2,4-dichloroquinazoline.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the four protons on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms of the quinazoline core. The carbons attached to the chlorine atoms (C2 and C4) will appear at characteristic downfield shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=N and C=C stretching vibrations of the quinazoline ring system, as well as C-Cl stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic peaks due to the presence of two chlorine atoms.

Chemical Properties and Reactivity: The Art of Regioselective Substitution

The chemical reactivity of 2,4-dichloroquinazoline is dominated by nucleophilic aromatic substitution (SₙAr) reactions. The two chlorine atoms at positions 2 and 4 exhibit different reactivities, allowing for selective functionalization.

Regioselective Nucleophilic Aromatic Substitution (SₙAr)

The cornerstone of 2,4-dichloroquinazoline chemistry is the regioselective substitution of the chlorine atoms. The C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This difference in reactivity allows for the selective introduction of a nucleophile at the C4 position under milder reaction conditions, leaving the C2-chloro substituent intact for subsequent transformations.

Mechanism of Regioselective SₙAr at C4

The enhanced reactivity of the C4 position can be attributed to the greater ability of the adjacent nitrogen atom at position 3 to stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack.

Caption: Regioselective nucleophilic substitution at C4.

Reactions with N-Nucleophiles: Gateway to Bioactive Amines

The reaction of 2,4-dichloroquinazoline with a variety of nitrogen nucleophiles is a well-established method for the synthesis of a plethora of biologically active compounds.[6][7]

-

Primary and Secondary Amines: Under mild conditions, primary and secondary amines readily displace the C4-chloro group to afford 4-amino-2-chloroquinazolines.[8] Subsequent reaction at the C2 position with the same or a different amine under more forcing conditions (e.g., higher temperatures) can lead to the formation of 2,4-diaminoquinazolines.[9][10] These derivatives have shown significant potential as anticancer agents.[7][11]

Experimental Protocol: Synthesis of a 4-Anilino-2-chloroquinazoline Derivative [8]

-

To a solution of 2,4-dichloroquinazoline in a suitable solvent (e.g., isopropanol or dioxane), add an equimolar amount of the desired aniline derivative.

-

A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), can be added to scavenge the HCl generated during the reaction.

-

The reaction mixture is heated at a moderate temperature (e.g., 80 °C) and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

Purification is typically achieved by recrystallization or column chromatography.

Reactions with O-Nucleophiles: Accessing Alkoxy and Aryloxy Derivatives

The reaction with oxygen nucleophiles, such as alkoxides and phenoxides, provides access to 2,4-dialkoxyquinazolines and related ethers. These reactions often require basic conditions to generate the nucleophilic species.

-

Alkoxides and Phenoxides: The sequential displacement of the chlorine atoms with alkoxides or phenoxides can be achieved by controlling the reaction conditions. The C4-alkoxy/aryloxy-2-chloroquinazoline intermediate can be isolated and further reacted to introduce a different alkoxy/aryloxy group at the C2 position.

Reactions with S-Nucleophiles: Thioether and Thione Derivatives

Sulfur nucleophiles, such as thiols and thiophenols, react with 2,4-dichloroquinazoline to form thioether derivatives. These reactions are typically carried out in the presence of a base to deprotonate the thiol. 4-Alkyl(aryl)thioquinazoline derivatives have been investigated for their antiproliferative activities.[12]

Palladium-Catalyzed Cross-Coupling Reactions

Beyond SₙAr, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the C-C bond formation at the C2 and C4 positions of the quinazoline core.[13][14] Reactions such as Suzuki, Stille, and Sonogashira couplings allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, further expanding the chemical space accessible from 2,4-dichloroquinazoline. The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions.[15]

Biologically Active Derivatives of 2,4-Dichloroquinazoline

The true value of 2,4-dichloroquinazoline lies in its role as a precursor to a multitude of biologically active derivatives. The ability to selectively functionalize the C2 and C4 positions has enabled the development of compounds with a wide range of therapeutic applications.

-

Anticancer Agents: A vast number of 2,4-diaminoquinazoline derivatives have been synthesized and evaluated as potent anticancer agents.[6][7][11] These compounds often act as inhibitors of key signaling proteins, such as epidermal growth factor receptor (EGFR) tyrosine kinase.

-

Anti-inflammatory Agents: Quinazoline derivatives have demonstrated significant anti-inflammatory properties.[3]

-

Antimicrobial Agents: The quinazoline scaffold is also found in compounds with antibacterial and antifungal activities.[2]

Conclusion

2,4-Dichloroquinazoline is a cornerstone of modern medicinal chemistry, providing a versatile and readily accessible platform for the synthesis of a diverse array of biologically active compounds. Its unique reactivity profile, characterized by the regioselective nucleophilic substitution at the C4 and C2 positions, allows for the systematic and controlled introduction of various functional groups. This, in turn, facilitates the exploration of structure-activity relationships and the optimization of lead compounds in drug discovery programs. The continued development of novel synthetic methodologies utilizing 2,4-dichloroquinazoline will undoubtedly lead to the discovery of new and improved therapeutic agents for a wide range of diseases.

References

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the biological activity of quinazoline - Int J Pharm Chem Anal [ijpca.org]

- 3. acgpubs.org [acgpubs.org]

- 4. actascientific.com [actascientific.com]

- 5. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. sciencepub.net [sciencepub.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

The Quinazoline Scaffold: A Comprehensive Technical Guide to its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The quinazoline nucleus, a heterocyclic scaffold composed of fused benzene and pyrimidine rings, represents a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of several clinically successful therapeutic agents. This in-depth technical guide provides a comprehensive overview of the significant biological activities associated with substituted quinazolines, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the underlying mechanisms of action, provide detailed, field-proven experimental protocols for their evaluation, and explore the critical structure-activity relationships that govern their therapeutic efficacy. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and optimization of novel quinazoline-based therapeutics.

Introduction: The Privileged Quinazoline Scaffold

The quinazoline framework is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity.[1][2] The versatility of the quinazoline ring system, which allows for substitutions at various positions, provides a rich molecular landscape for the design of potent and selective therapeutic agents.[3][4] The properties and biological activities of quinazoline derivatives are heavily influenced by the nature and position of these substituents on both the benzene and pyrimidine rings.[3] Quinazolinones, the oxidized derivatives of quinazolines, are a particularly important class of quinazoline alkaloids that exhibit a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive activities.[1][3]

Anticancer Activity: Targeting the Engines of Malignancy

Substituted quinazolines have emerged as a prominent class of anticancer agents, with several derivatives gaining FDA approval for the treatment of various cancers.[1][5] Their primary mechanism of action often involves the inhibition of protein kinases, particularly those in the epidermal growth factor receptor (EGFR) family, which play a crucial role in tumor cell proliferation, survival, and metastasis.[4][6][7]

Mechanism of Action: Inhibition of EGFR Signaling

Gefitinib, a well-known anilinoquinazoline, serves as a prime example of how these compounds exert their anticancer effects.[8][9] It functions as a selective and competitive inhibitor of the EGFR tyrosine kinase domain by binding to the adenosine triphosphate (ATP)-binding site.[9][10][11] This binding action prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling pathways, such as the Ras/Raf/MAPK and PI3K/Akt pathways, which are critical for cancer cell proliferation and survival.[8][12] The inhibition of these pathways ultimately leads to cell cycle arrest and the induction of apoptosis in cancer cells.[8][13]

The quinazoline core is a favorable scaffold for developing EGFR inhibitors due to its high affinity for the active site of the EGFR kinase.[5][6] Resistance to first-generation EGFR inhibitors like gefitinib can arise from secondary mutations in the EGFR gene, with the T790M mutation being the most common.[9][14] This has spurred the development of subsequent generations of quinazoline-based inhibitors designed to overcome this resistance.[6]

Beyond EGFR, substituted quinazolines have been shown to inhibit other key targets in cancer progression, including vascular endothelial growth factor receptor (VEGFR), poly(ADP-ribose)polymerase-1 (PARP-1), and tubulin polymerization.[3][15][16] This multi-targeted approach underscores the therapeutic potential of the quinazoline scaffold in oncology.

Experimental Protocol: In Vitro Anticancer Activity Assessment

A standardized and robust protocol is essential for the preliminary evaluation of the anticancer potential of novel substituted quinazolines.[17] The following workflow outlines a common approach for in vitro assessment.

Step-by-Step Methodology:

-

Cell Line Selection and Culture:

-

Select a panel of human cancer cell lines relevant to the therapeutic target (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).[15]

-

Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

-

Cell Seeding:

-

Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of the test quinazoline derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to obtain a range of final concentrations for treatment.

-

Add the diluted compounds to the respective wells of the 96-well plate. Include a vehicle control (solvent only) and a positive control (a known anticancer drug like doxorubicin or cisplatin).[18]

-

-

Incubation:

-

Incubate the treated plates for a specified period, typically 48 to 72 hours.[18]

-

-

Cytotoxicity Assessment (MTT Assay):

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Structure-Activity Relationship (SAR) Insights

The anticancer activity of quinazoline derivatives is highly dependent on the substitution pattern around the core scaffold.[3][19] Key SAR observations include:

-

Position 4: Substitution with an anilino group is crucial for EGFR inhibitory activity.[6][19] Modifications to this aniline ring can significantly impact potency and selectivity.

-

Positions 6 and 7: The introduction of small, hydrophobic substituents or flexible linkers at these positions can enhance antiproliferative activity.[19] For instance, a methoxy group at the 7-position is a common feature in many EGFR inhibitors.[8]

-

Position 2: Modifications at this position can influence the overall pharmacological profile and can be a site for introducing moieties that target other enzymes or cellular processes.[3]

Table 1: Anticancer Activity of Selected Substituted Quinazolines

| Compound ID | R1 (Position 2) | R2 (Position 4) | R3 (Position 6) | R4 (Position 7) | Target Cell Line | IC50 (µM) | Reference |

| Gefitinib | H | 3-chloro-4-fluoroanilino | (3-morpholinopropoxy) | Methoxy | NSCLC | ~0.015 | [8][9] |

| Compound 44 | Imidazolone derivative | H | Methoxy | H | MCF-7 | More potent than cisplatin | [15] |

| Compound 46 | Isoxazole derivative | H | H | H | A549, HCT116, MCF-7 | Good activity | [15] |

| Compound 18 | Substituted phenyl | H | H | H | MGC-803 | 0.85 | [1] |

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antibiotic resistance has created an urgent need for novel antimicrobial agents.[20] Quinazoline derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi, making them an attractive scaffold for the development of new anti-infective drugs.[2][20][21]

Mechanism of Action

The antimicrobial mechanisms of quinazolines are diverse. Some derivatives are thought to interfere with bacterial DNA replication and protein synthesis.[21] The presence of certain substituents, such as a naphthyl radical, can increase the hydrophobicity of the molecule, facilitating its penetration into the bacterial cell membrane.[21] Other quinazoline-based compounds have been shown to inhibit enzymes essential for microbial survival.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

-

Bacterial Strain and Culture Preparation:

-

Compound Preparation and Serial Dilution:

-

Prepare a stock solution of the test quinazoline derivative in an appropriate solvent.

-

Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing the broth medium.

-

-

Inoculation and Incubation:

-

Inoculate each well with the standardized bacterial suspension.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the plates for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of quinazolines is significantly influenced by their substitution patterns:

-

The presence of a naphthyl radical or an amide group linked to the benzene ring has been associated with pronounced activity against Staphylococcus aureus and Streptococcus pneumoniae.[21]

-

Halogen substitutions on the quinazoline nucleus can also enhance antimicrobial efficacy.[23]

Table 2: Antimicrobial Activity of Selected Substituted Quinazolines

| Compound Class | Target Organism | Activity | Reference |

| Naphthyl-substituted quinazolinone | S. aureus, S. pneumoniae | Bacteriostatic effect | [21] |

| Amide-substituted quinazolinone | S. aureus, S. pneumoniae | Bacteriostatic effect | [21] |

| Furo[2,3-f]quinazolin-5-ol | Fungal strains | Promising antifungal leads | [2] |

| Quinazoline-benzimidazole hybrids | S. aureus, M. tuberculosis | Active | [20] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, cardiovascular disorders, and neurodegenerative conditions.[24] Quinazoline derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential as therapeutic agents for these conditions.[25][26]

Mechanism of Action

The anti-inflammatory effects of quinazolines can be attributed to their ability to suppress the production of pro-inflammatory mediators.[3] Some derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively.[24] Others can suppress the expression of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[23]

Experimental Protocol: In Vitro Protein Denaturation Inhibition Assay

Protein denaturation is a well-documented cause of inflammation. This assay provides a simple and rapid in vitro method to screen for anti-inflammatory activity.[24][27]

Step-by-Step Methodology:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the test quinazoline derivative at various concentrations.

-

Use diclofenac sodium as a standard reference drug.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for 15 minutes.

-

Heat the mixtures at 70°C for 5 minutes.

-

-

Measurement:

-

After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

-

-

Calculation:

-

Calculate the percentage inhibition of protein denaturation using the following formula:

-

% Inhibition = [ (Absorbance of control - Absorbance of test sample) / Absorbance of control ] x 100

-

-

Structure-Activity Relationship (SAR) Insights

Key SAR findings for the anti-inflammatory activity of quinazolines include:

-

The presence of electron-withdrawing groups at positions C-6 and C-7 of the quinazolinone system can increase anti-inflammatory effects.[25]

-

Molecular hybridization of the quinazolinone moiety with other heterocyclic systems, such as thiazolidinone, can improve anti-inflammatory activity.[25][28]

-

Substitution with a p-chlorophenyl group has been shown to result in better anti-inflammatory activity compared to an unsubstituted phenyl group.[28]

Table 3: Anti-inflammatory Activity of Selected Substituted Quinazolines

| Compound Class | Assay | Activity | Reference |

| 6-Bromo-substituted quinazolinone | Carrageenan-induced rat paw edema | Most potent derivative in its series | [25] |

| Thiazolidinone-substituted quinazolinone | Carrageenan-induced rat paw edema | Better activity than corresponding azetidinones | [28] |

| Diiodo-substituted quinazolinones | Carrageenan-induced hind paw edema | High to moderate activity | [23] |

Future Perspectives and Conclusion

The quinazoline scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, coupled with the potential for chemical modification, ensure its continued relevance in medicinal chemistry. Future research will likely focus on the development of more selective and potent quinazoline-based inhibitors that can overcome drug resistance and offer improved safety profiles. The exploration of novel therapeutic targets for quinazoline derivatives beyond kinase inhibition also represents a promising avenue for future drug discovery efforts.

This technical guide has provided a comprehensive overview of the significant biological activities of substituted quinazolines, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. By understanding the underlying mechanisms of action, employing robust experimental protocols, and leveraging key structure-activity relationship insights, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

- 1. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 8. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gefitinib - Wikipedia [en.wikipedia.org]

- 10. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. japsonline.com [japsonline.com]

- 15. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. rphsonline.com [rphsonline.com]

- 21. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 22. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 23. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. journalajrb.com [journalajrb.com]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. ijpsjournal.com [ijpsjournal.com]

- 28. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the 2,4-Dichloroquinazoline Scaffold: A Cornerstone in Modern Drug Discovery

Introduction: The Quinazoline Nucleus and the Privileged Status of a Dichloro-Derivative

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a prominent "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure and capacity for diverse substitutions allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] Quinazoline derivatives have been successfully developed into drugs for treating cancer, hypertension, microbial infections, and neurodegenerative diseases.[1][5]

Within this versatile family, the 2,4-dichloroquinazoline derivative stands out as a critical and highly reactive intermediate.[6][7] Its importance lies not in its own biological activity, but in the differential reactivity of its two chlorine atoms. This feature provides a strategic handle for medicinal chemists to perform sequential, regioselective substitutions, enabling the construction of vast and complex molecular libraries. This guide provides an in-depth exploration of the 2,4-dichloroquinazoline scaffold, from its fundamental synthesis and reactivity to its role in the development of landmark therapeutic agents.

Part 1: Synthesis and Chemical Reactivity of the 2,4-Dichloroquinazoline Core

The utility of any scaffold begins with its accessibility. The 2,4-dichloroquinazoline core is typically prepared via a robust, two-step sequence starting from readily available anthranilic acid (2-aminobenzoic acid).

Synthetic Workflow

The most common pathway involves the initial formation of quinazoline-2,4(1H,3H)-dione, which is subsequently chlorinated.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Quinazoline a scaffold with antimicrobial and anticonvulsant activity [wisdomlib.org]

- 5. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents [patents.google.com]

- 7. CAS 607-68-1: 2,4-Dichloroquinazoline | CymitQuimica [cymitquimica.com]

A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Quinazoline Carbonitriles

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds.[1][2][3] The strategic incorporation of a carbonitrile (-C≡N) group onto this scaffold introduces unique physicochemical properties, enhancing potency, selectivity, and metabolic stability through its ability to act as a hydrogen bond acceptor and a bioisosteric replacement for other functional groups.[1][4] This technical guide provides an in-depth exploration of the modern discovery and synthesis of novel quinazoline carbonitriles. We will move beyond simple procedural outlines to dissect the causal logic behind contemporary drug design strategies—such as scaffold hopping—and detail robust, validated synthetic methodologies, including multicomponent and metal-catalyzed reactions. This document is designed to serve as a practical and authoritative resource for professionals engaged in the development of next-generation therapeutics.

The Quinazoline Core: A Privileged Scaffold in Drug Discovery

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a structural motif found in various natural products, most notably the alkaloid vasicine, and a plethora of synthetic pharmaceuticals.[5][6] Its derivatives exhibit an exceptionally broad range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antihypertensive properties.[2][3][7][8][9] The structural rigidity of the quinazoline core, combined with its capacity for diverse substitutions at multiple positions (notably 2, 4, 6, and 8), allows for the fine-tuning of its interaction with various biological targets.[3][8] This inherent versatility is why medicinal chemists are continually drawn to its synthesis and functionalization.[5][10]

The introduction of the carbonitrile moiety is a deliberate design choice. The nitrile group is a powerful electronic and steric modulator. As a strong dipole and an effective hydrogen bond acceptor, it can form critical interactions within enzyme active sites. Furthermore, it serves as a valuable bioisostere for groups like carbonyls or halides, enabling subtle modifications that can dramatically alter a compound's pharmacokinetic and pharmacodynamic profile.[1][4]

Modern Design Strategies for Novel Quinazoline Carbonitriles

The discovery of novel quinazoline carbonitriles has evolved from random screening to rational, in-silico-aided design. Two powerful strategies in this domain are scaffold hopping and bioisosteric replacement.

Scaffold Hopping: Navigating Chemical Space

Scaffold hopping is a computational or conceptual method used to identify structurally novel compounds by modifying the central core of a known active lead compound while retaining its key pharmacophoric features.[11] This strategy is invaluable for escaping existing patent landscapes and discovering compounds with improved properties, such as enhanced potency or reduced toxicity.[11][12][13]

In the context of quinazolines, a researcher might start with a known kinase inhibitor containing a quinoline core. Through a scaffold hopping approach, the quinoline can be replaced with a quinazoline core. This seemingly minor change—substituting a carbon with a nitrogen at position 3—can significantly improve biological activity and reduce off-target effects.[12] This was successfully demonstrated in the development of NorA efflux pump inhibitors, where the quinazoline core was identified as the best-performing scaffold after a systematic in-silico hopping and screening process.[12]

The logical workflow for such a discovery process is outlined below.

Caption: Scaffold hopping workflow for novel drug discovery.

Bioisosteric Replacement

Bioisosteric replacement involves substituting one atom or group with another that possesses similar physical or chemical properties, leading to a molecule that retains or improves upon the desired biological activity.[1][4] This technique is fundamental in medicinal chemistry for optimizing lead compounds.[1] For instance, replacing a carbon atom with a sulfur atom can alter lipophilicity, molecular conformation, and electron density, thereby influencing target affinity and pharmacokinetic properties.[1][4] While not directly creating a carbonitrile, understanding this principle is key, as the nitrile group itself is often used as a bioisostere for other functionalities.

Synthesis of Quinazoline Carbonitriles: Core Methodologies

The synthesis of the quinazoline carbonitrile core can be achieved through various modern and classical organic chemistry reactions. The choice of method is often dictated by the desired substitution pattern, scalability, and tolerance to other functional groups.

Multicomponent Reactions (MCRs)

Multicomponent reactions are highly valued for their efficiency and atom economy, as they involve combining three or more reactants in a single step to form a complex product.[7] This approach is particularly well-suited for building combinatorial libraries of compounds for high-throughput screening.

A notable example is the four-component synthesis of substituted quinazoline-carbonitriles. This reaction typically involves the condensation of an aldehyde, a cycloketone, and a cyanoamide, which acts as both a reactant and the nitrile source.[7] The use of microwave irradiation can significantly accelerate the reaction, often providing the desired products with ease in a green solvent like ethylene glycol.[7]

Detailed Protocol: Microwave-Assisted Four-Component Synthesis[7]

-

Reactant Preparation: In a 10 mL microwave-transparent sealed vessel, combine the aldehyde (1.0 mmol), cycloketone (1.0 mmol), cyanoamide (1.0 mmol), and potassium carbonate (K₂CO₃, 1.5 mmol).

-

Causality: Potassium carbonate acts as a base to facilitate the initial condensation steps and subsequent cyclization.

-

-

Solvent Addition: Add ethylene glycol (3 mL) to the vessel.

-

Causality: Ethylene glycol is a high-boiling, polar solvent that is efficient at absorbing microwave energy, allowing for rapid and uniform heating of the reaction mixture.

-

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 120°C for 15-20 minutes.

-

Causality: Microwave heating dramatically reduces reaction times compared to conventional heating by directly exciting the polar molecules in the mixture.

-

-

Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-cold water (20 mL). The precipitated solid product is collected by vacuum filtration.

-

Validation: The crude product is then purified by recrystallization from ethanol to yield the pure substituted quinazoline-carbonitrile. The structure and purity should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Transition Metal-Catalyzed Synthesis

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering novel pathways with high selectivity and functional group tolerance.[5] Catalysts based on copper, palladium, manganese, and ruthenium have all been successfully employed for quinazoline synthesis.[5][14]

A particularly elegant approach involves the copper-catalyzed cascade reaction of (2-bromophenyl)methylamines with amidine hydrochlorides.[14][15] This method proceeds through a sequence of intermolecular N-arylation, intramolecular nucleophilic substitution, and finally, aerobic oxidation to furnish the aromatic quinazoline ring.[14][15] The use of air as the terminal oxidant makes this an environmentally benign process.[14]

Caption: Key steps in copper-catalyzed quinazoline synthesis.

Summary of Synthetic Approaches

The selection of a synthetic strategy depends on various factors, including the availability of starting materials, desired scale, and economic viability. The table below summarizes the key features of the discussed methodologies.

| Synthetic Strategy | Key Features | Typical Catalysts/Reagents | Advantages | Limitations |

| Four-Component MCR | Convergent; builds complexity rapidly | K₂CO₃, Microwave | High atom economy, operational simplicity, rapid synthesis.[7] | Substrate scope can be limited; optimization may be required. |

| Copper-Catalyzed Cascade | Sequential C-N bond formation | CuBr, Air (O₂) | Uses readily available starting materials, environmentally friendly (uses air as oxidant).[14][15] | May require elevated temperatures; catalyst removal can be necessary. |

| Palladium-Catalyzed MCR | Tandem C-C and C-N bond formation | Pd(OAc)₂, Arylboronic Acids | Excellent for installing aryl groups at specific positions, good functional group tolerance.[14] | Cost of palladium catalyst; requires inert atmosphere. |

| Manganese-Catalyzed C-H Functionalization | Dehydrogenative coupling | α-MnO₂, TBHP | Utilizes less expensive and toxic metals, good yields.[5] | Often requires an external oxidant like TBHP. |

Conclusion and Future Outlook

The discovery and synthesis of novel quinazoline carbonitriles represent a vibrant and highly promising area of drug development. Rational design strategies like scaffold hopping, coupled with efficient and robust synthetic methods such as multicomponent and metal-catalyzed reactions, have armed researchers with powerful tools to create new chemical entities with high therapeutic potential.[10][12] Future efforts will likely focus on developing even more sustainable and atom-economical synthetic routes, potentially leveraging flow chemistry and biocatalysis. As our understanding of the biological roles of quinazoline derivatives deepens, the design of highly selective and potent quinazoline carbonitriles will continue to be a key strategy in the fight against a wide range of human diseases.[9][16]

References

- 1. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. preprints.org [preprints.org]

- 5. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 7. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 8. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. From Quinoline to Quinazoline‐Based S. aureus NorA Efflux Pump Inhibitors by Coupling a Focused Scaffold Hopping Approach and a Pharmacophore Search - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Scaffold hopping and redesign approaches for quinazoline based urea derivatives as potent VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quinazoline synthesis [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of 2,4-Dichloroquinazoline-8-carbonitrile: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2,4-dichloroquinazoline-8-carbonitrile, a key intermediate in medicinal chemistry and drug discovery.[1] The strategic placement of chloro- and cyano- functionalities on the quinazoline scaffold makes this molecule a versatile building block for the synthesis of targeted therapeutics.[2][3] A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation.

This document is structured to provide not just the data, but the underlying scientific rationale for its interpretation. We will delve into the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, offering insights grounded in established principles and drawing parallels from structurally related analogs.

Molecular Structure and Key Features

This compound is a heterocyclic compound with the molecular formula C₉H₃Cl₂N₃.[4] Its structure, characterized by a fused benzene and pyrimidine ring system, is amenable to a variety of chemical transformations. The electron-withdrawing nature of the two chlorine atoms and the nitrile group significantly influences the electronic environment of the quinazoline core, which is reflected in its spectroscopic characteristics.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For a novel compound like this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common first choice for its versatility.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the aromatic protons.

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The aromatic region of the ¹H NMR spectrum is expected to be informative. The three protons on the benzene ring (H-5, H-6, and H-7) will exhibit distinct chemical shifts and coupling patterns.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~ 8.0 - 8.2 | Doublet | ~ 8.0 | H-5 or H-7 | The protons ortho to the nitrile group and the quinazoline ring fusion will be deshielded. |

| ~ 7.8 - 8.0 | Triplet | ~ 8.0 | H-6 | This proton is coupled to both H-5 and H-7, resulting in a triplet. |

| ~ 7.6 - 7.8 | Doublet | ~ 8.0 | H-7 or H-5 | The remaining aromatic proton will appear as a doublet. |

Note: The exact chemical shifts are predictions and may vary based on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in the molecule.[5]

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160 - 165 | C-2 / C-4 | Carbons bonded to both nitrogen and chlorine are highly deshielded. |

| ~ 150 - 155 | C-8a | Quaternary carbon at the ring junction. |

| ~ 135 - 140 | C-6 | Aromatic CH carbon. |

| ~ 130 - 135 | C-5 / C-7 | Aromatic CH carbons. |

| ~ 125 - 130 | C-4a | Quaternary carbon at the ring junction. |

| ~ 115 - 120 | C-8 | Carbon bearing the nitrile group. |

| ~ 110 - 115 | -C≡N | Nitrile carbon, typically in this region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule and will likely produce a prominent molecular ion peak.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

-

Data Acquisition: Acquire the spectrum in positive ion mode. The sample can be introduced directly via infusion or through an LC-MS system.

Predicted Mass Spectrum (ESI+)

The high-resolution mass spectrum is expected to show a characteristic isotopic cluster for the molecular ion [M+H]⁺ due to the presence of two chlorine atoms.

| Ion | Calculated m/z | Predicted Relative Abundance |

| [C₉H₄Cl₂N₃]⁺ | 223.9777 | 100% |

| [C₉H₄³⁵Cl³⁷ClN₃]⁺ | 225.9748 | ~65% |

| [C₉H₄³⁷Cl₂N₃]⁺ | 227.9718 | ~10% |

Note: The m/z values are for the [M+H]⁺ ion. PubChem predicts the monoisotopic mass to be 222.9704 Da.[4]

Figure 2: Predicted Fragmentation Pathway of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be acquired using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and minimal sample preparation.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2230 - 2210 | Medium, Sharp | C≡N stretch |

| ~ 1620 - 1580 | Medium | C=N stretch |

| ~ 1550 - 1450 | Strong | Aromatic C=C stretching |

| ~ 800 - 700 | Strong | C-Cl stretch |